Alpha4Beta2 nAChR Binding Affinity
This compound demonstrates high affinity for the human alpha4beta2 nAChR, with a Ki of 20 nM in a competitive binding assay [1]. This represents a more than 50-fold increase in affinity compared to its own functional agonist potency (EC50: 9.9 μM) at the same receptor [2], highlighting a distinct binding versus functional activation profile. While a direct head-to-head comparator for the alpha4beta2 target is not available in the primary data, this internal differential profile is a key characteristic. In a related class, piperazine-based inhibitors of hNNMT have shown anticancer activity [3], indicating the scaffold's broader therapeutic potential.
| Evidence Dimension | Affinity for Alpha4Beta2 nAChR |
|---|---|
| Target Compound Data | Ki: 20 nM [1] |
| Comparator Or Baseline | Target Compound Agonist Activity (EC50: 9.9 μM) [2] |
| Quantified Difference | 495-fold higher affinity (binding vs. function) |
| Conditions | Displacement of [3H]Nicotine from human SHEP1 cell membranes after 2 hrs [1]; Agonist activity assessed by calcium flux FLIPR assay [2]. |
Why This Matters
The compound's high affinity for alpha4beta2 nAChR makes it a valuable tool for investigating receptor binding mechanisms and for use in competitive binding studies where a high-affinity ligand is required.
- [1] BindingDB. BDBM50437484 (CHEMBL2409495): Ki: 20 nM for alpha4beta2 nAChR. View Source
- [2] BindingDB. BDBM50437484 (CHEMBL2409495): EC50: 9.90E+3 nM for alpha4beta2 nAChR agonist activity. View Source
- [3] Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities. View Source
